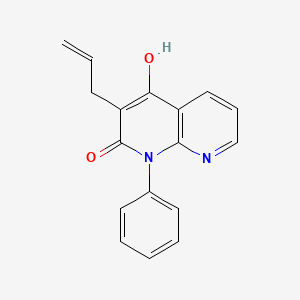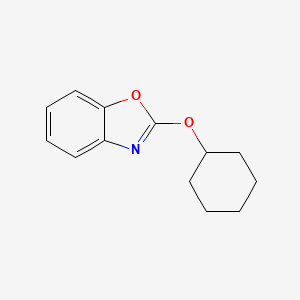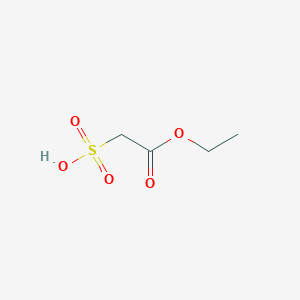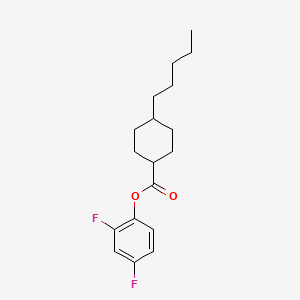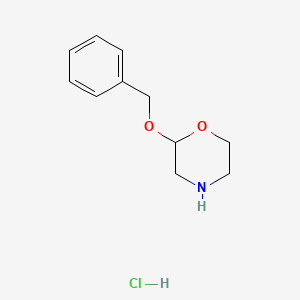
Poly(dimethylsiloxane), aminopropyl terminated
Descripción general
Descripción
Poly(dimethylsiloxane), aminopropyl terminated, also known as GP-965 AMINOPROPYL TERMINATED POLYDIMETHYLSILOXANE (900 MW), is an amine-alkyl terminated dimethyl silicone polymer . It is intended for use as a component in the synthesis of silicone-organic block copolymers . It may be used in the synthesis of dipicolylamidopropylpoly(dimethylsiloxane) (DPPDMS) .
Synthesis Analysis
The synthesis of this compound, involves a condensation reaction of pyromellitic dianhydride (PMDA), 2, 20-bis[4-(3-aminophenoxy)phenyl] sulfone (m-BAPS) and three different number-average molecular weights (Mn 1⁄4 859, 1152 and 1619 g mol 1) of , !-bis (3-aminopropyl) polydimethyl siloxane (APPS) . The polymerization reaction evolves hydrochloric acid .Molecular Structure Analysis
The chemical formula of PDMS is CH3[Si (CH3)2O]nSi (CH3)3, where n is the number of repeating monomer [Si (CH3)2O] units . The structure of the polymer consists of an inorganic backbone linked with silicon and oxygen .Chemical Reactions Analysis
The chemical reactions of this compound, involve intramolecular nucleophilic substitutions at the end groups . This reaction is revealed through tandem mass spectrometry (MS/MS) .Physical And Chemical Properties Analysis
This compound, is a transparent material that exhibits good mechanical properties, including good ultimate strength (~0.267 MPa) and high stretchability (~360%) . It is also optically clear, inert, non-toxic, and non-flammable .Aplicaciones Científicas De Investigación
Poly(imide-siloxane)s and Gas Separation
A study by Sysel et al. (2018) explored the thermo-mechanical properties and gas separation characteristics of poly(imide-siloxane)s, using bis(3-aminopropyl)-terminated PDMS with varying molar masses. This research highlights the potential of PDMS-AP in creating materials with specific gas separation capabilities (Sysel, Patrova, Lanč, & Friess, 2018).
Enhancing Properties of Hydroxyl Terminated PDMS
Alex et al. (2017) investigated the impact of nanoclay on hydroxyl-terminated PDMS. Their findings indicate significant improvements in mechanical properties and chemical resistance, suggesting that PDMS-AP could be useful in enhancing the performance of various materials (Alex, Kumar, Rajeev, Supriya, Manu, Gouri, Bandyopadhyay, & Venkataraman, 2017).
Anti-Biofilm Application
Le and Lee (2020) conducted a study where the surface of PDMS was modified with amino groups (PDMS-NH2) via reaction with 3-aminopropyltriethoxysilane (APTES). This modification led to enhanced water wettability and demonstrated significant antifouling performance, suggesting its use in biomedical applications to combat biofouling (Le & Lee, 2020).
Lithium-Ion Batteries
Mwemezi et al. (2020) found that hydroxyl terminated PDMS (PDMS-HT) can be used as an electrolyte additive in lithium-ion batteries, enhancing specific capacity and capacity retention over prolonged cycles (Mwemezi, Phiri, Bon, Afrifah, Kim, Pyo, Hamenu, Madzvamuse, Lee, Ko, & Kim, 2020).
Hemocompatibility for Medical Implants
Xue et al. (2017) modified PDMS with hyaluronic acid (HA) and polydopamine (PDA) to improve hemocompatibility, potentially for use in medical implants or devices. This modification led to reduced platelet adhesion and activation (Xue, Li, Li, Sun, Zhang, Xu, & Kang, 2017).
Organic Electronics
Raveendran and Namboothiry (2018) demonstrated the use of PDMS as a gate dielectric in organic electronics, enhancing its suitability for various applications including flexible electronics (Raveendran & Namboothiry, 2018).
Lithium-Metal Battery Anodes
Zhu et al. (2017) developed a modified PDMS film with nanopores to improve lithium-metal anodes in batteries, demonstrating its potential in energy storage applications (Zhu, Jin, Hu, Zheng, Zhang, Wang, & Zhu, 2017).
Tissue and Biomedical Engineering
Jastrzębska et al. (2018) studied PDMS in the context of tissue and biomedical engineering, specifically focusing on cell adhesion and viability after drug exposure, highlighting its potential in creating culture conditions for in vitro tests and understanding cell response in various states of disease (Jastrzębska, Zuchowska, Flis, Sokołowska, Bułka, Dybko, & Brzózka, 2018).
Bioinspired Wettability
Li and Guo (2021) used PDMS as a dispersant, modifier, and binder to construct superhydrophobic coatings with excellent oil-locking ability and stability, useful in various organic solvents (Li & Guo, 2021).
Hydrophilic Microfluidic Devices
Upadhyay et al. (2020) employed hydrophilic and fluorinated acrylates to produce stable hydrophilic materials, providing an alternative to PDMS in microfluidic devices (Upadhyay, Bounds, Totaro, Thakuri, Garber, Vincent, Huang, & Pojman, 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H34N2O2Si3/c1-17(2,11-7-9-13)15-19(5,6)16-18(3,4)12-8-10-14/h7-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRBLCDTKAWRHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCN)O[Si](C)(C)O[Si](C)(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H34N2O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97917-34-5 | |
| Record name | α,ω-Bis(3-aminopropyl)polydimethylsiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97917-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00570379 | |
| Record name | 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89467-59-4, 106214-84-0 | |
| Record name | 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Siloxanes and Silicones, di-Me, 3-aminopropyl group-terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



